

An In-depth Technical Guide to the Physicochemical Properties of Berberine Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Berberine sulfate*

Cat. No.: *B601030*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **berberine sulfate**. The information herein is intended to support research, development, and formulation activities involving this bioactive isoquinoline alkaloid. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key characterization methods are provided. Furthermore, this guide includes visualizations of relevant biological signaling pathways and a typical experimental workflow, rendered using the DOT language.

Core Physicochemical Properties

Berberine sulfate is the sulfate salt of berberine, a quaternary ammonium salt from the protoberberine group of alkaloids. Its physicochemical characteristics are fundamental to its handling, formulation, and biological activity.

General Properties

Property	Value	Source
Appearance	Yellow crystalline powder	[1]
Molecular Formula	C ₄₀ H ₃₆ N ₂ O ₁₂ S (anhydrous)	[2]
Molecular Weight	768.79 g/mol (anhydrous)	[2]
Melting Point	274-275 °C (with decomposition)	[3]
pKa	A pKa of ~15 has been reported, though this may be a computational prediction. As a quaternary amine, berberine is permanently charged across the physiological pH range.	[4]

Solubility Profile

The solubility of **berberine sulfate** is a critical parameter for its formulation and bioavailability. It is generally more water-soluble than its hydrochloride counterpart, which can be advantageous for certain dosage forms[\[5\]](#).

Solvent	Solubility	Notes	Source
Water	≥27.85 mg/mL	The solubility of berberine salts in aqueous solutions can be pH-dependent. While specific data for the sulfate salt across a pH range is limited, the related chloride salt shows significantly lower solubility at acidic and alkaline pH compared to neutral pH in phosphate buffer.	[6][7]
Ethanol	≥3.36 mg/mL	Soluble with gentle warming.	[6]
DMSO	≥21.65 mg/mL	Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.	[6][8][9]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of **berberine sulfate**.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of **berberine sulfate** in a specific solvent at a controlled temperature.

Materials:

- **Berberine sulfate** powder
- Solvent of interest (e.g., purified water, phosphate buffer, ethanol)
- Volumetric flasks
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **berberine sulfate** to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
- Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, filter the aliquot through a syringe filter into a clean vial.
- Quantification: Analyze the concentration of **berberine sulfate** in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of **berberine sulfate** is used for quantification.

Stability Analysis: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the degradation of **berberine sulfate** under various stress conditions.

Objective: To develop and validate an HPLC method that can separate and quantify **berberine sulfate** from its potential degradation products.

Materials:

- **Berberine sulfate**
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- Buffers (e.g., phosphate buffer)
- Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
- HPLC system with a C18 column and a UV-Vis or PDA detector

Procedure:

- Forced Degradation Studies: Subject **berberine sulfate** solutions to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products[10][11].
- Method Development: Develop an HPLC method by optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation between the intact drug and its degradation products. A common mobile phase for berberine analysis is a mixture of acetonitrile and a slightly acidic buffer[10].
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Hygroscopicity Assessment

Hygroscopicity testing evaluates the tendency of a solid material to absorb moisture from the atmosphere.

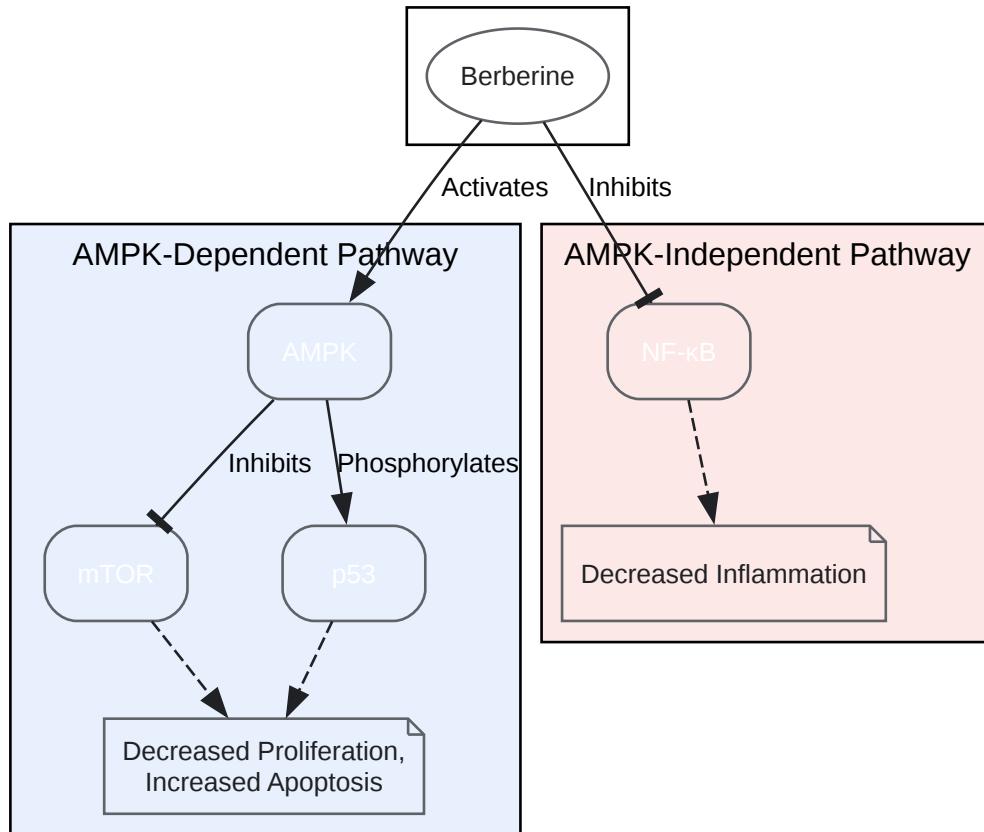
Objective: To determine the extent and rate of moisture uptake by **berberine sulfate** at a given temperature and relative humidity (RH).

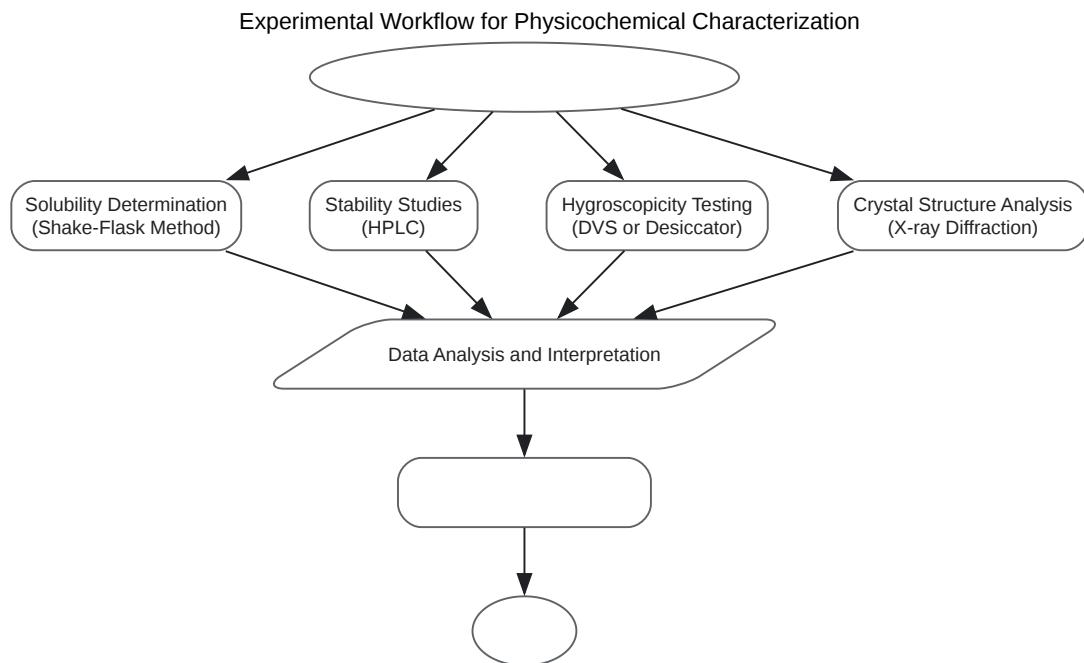
Materials:

- **Berberine sulfate** powder
- Dynamic Vapor Sorption (DVS) analyzer or a desiccator with a saturated salt solution to maintain a constant RH
- Microbalance

Procedure (using a desiccator):

- Sample Preparation: Accurately weigh a sample of dried **berberine sulfate**.
- Exposure: Place the sample in a desiccator maintained at a specific temperature and RH (e.g., 25 °C and 80% RH using a saturated solution of ammonium chloride).
- Weight Measurement: Periodically remove the sample and reweigh it until a constant weight is achieved, indicating equilibrium.
- Calculation: The percentage of moisture absorbed is calculated based on the weight gain of the sample. The hygroscopicity can then be classified based on pharmacopeial standards.


Signaling Pathways and Experimental Workflow Visualization


The biological effects of berberine are mediated through its interaction with various cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and a general experimental workflow.

Berberine's Impact on AMPK/mTOR and NF-κB Signaling Pathways

Berberine is known to modulate key signaling pathways involved in metabolism, inflammation, and cell proliferation.

Berberine's Modulation of AMPK/mTOR and NF-κB Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Berberine, sulfate | C₂₀H₁₈NO₈S- | CID 5351462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]

- 3. BERBERINE ACID SULFATE CAS#: 633-66-9 [m.chemicalbook.com]
- 4. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1324026C - Process for preparing berberine sulphate - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
- 7. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Berberine Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601030#physicochemical-properties-of-berberine-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com